molecular formula C20H24N4O B5574479 7,7-dimethyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

7,7-dimethyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B5574479
M. Wt: 336.4 g/mol
InChI Key: DHFRXSHKNFIRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-dimethyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.19501140 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Ligand Activity One study focused on synthesizing novel N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives to explore their binding affinity for the 5-HT7 and 5-HT1A receptors. This research indicates the compound's potential role in influencing serotonin receptors, which could have implications for developing treatments for disorders related to serotonin imbalance (Intagliata et al., 2017).

Antimicrobial Activity Another area of application is in the development of antimicrobial agents. For instance, a study synthesized thiazolidinone derivatives, linked with 1-pyridin-2-yl-piperazine, to evaluate their antimicrobial activity against a range of bacteria and fungi. This research underscores the compound's potential in contributing to new antimicrobial therapies (Patel et al., 2012).

Stability Under Stress Conditions Research into the stability of this compound under stress conditions has also been conducted. A study aimed to determine its stability under various environmental factors such as temperature, light, and chemical exposure. The findings from this research provide valuable insights for its pharmaceutical development and storage (Gendugov et al., 2021).

Colorimetric Studies and Reactive Dyes The compound's application extends to colorimetric studies and the development of reactive dyes. A study introduced the quinazolinone molecule into a reactive dye system, exploring its solvatochromism and antimicrobial activity. This research highlights its potential use in developing new materials with specific colorimetric properties and antimicrobial features (Patel & Patel, 2012).

Anticancer Activity Furthermore, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives was explored for their potential anticancer activity. This study suggests the compound's relevance in the search for new anticancer agents (Babu et al., 2015).

Properties

IUPAC Name

7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-20(2)12-17-16(18(25)13-20)14-21-19(22-17)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFRXSHKNFIRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.